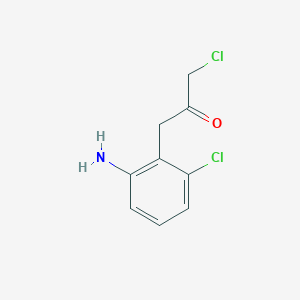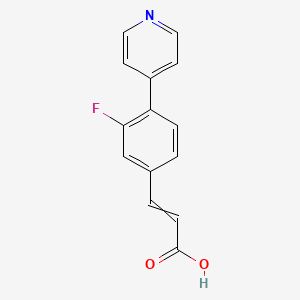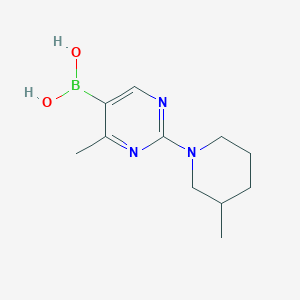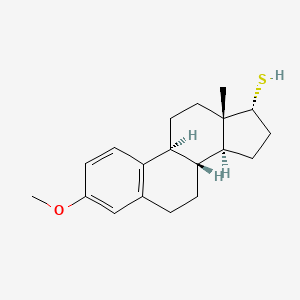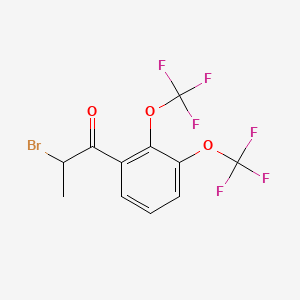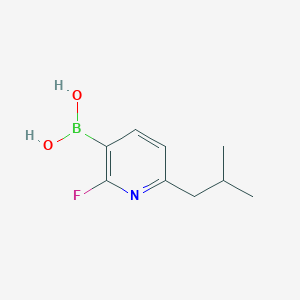
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group at the 2-position and an isobutyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate and other bases are often used to facilitate the borylation process.
Major Products
The major products formed from these reactions typically include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-isobutylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors through boron-mediated interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoropyridine-3-boronic acid: A similar compound with two fluoro groups at the 2- and 6-positions.
6-Chloro-2-fluoropyridine-3-boronic acid: Features a chloro group at the 6-position instead of an isobutyl group.
Uniqueness
(2-Fluoro-6-isobutylpyridin-3-yl)boronic acid is unique due to the presence of the isobutyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to different properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H13BFNO2 |
|---|---|
Poids moléculaire |
197.02 g/mol |
Nom IUPAC |
[2-fluoro-6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-6(2)5-7-3-4-8(10(13)14)9(11)12-7/h3-4,6,13-14H,5H2,1-2H3 |
Clé InChI |
CIKGXKLUUSXASP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1)CC(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


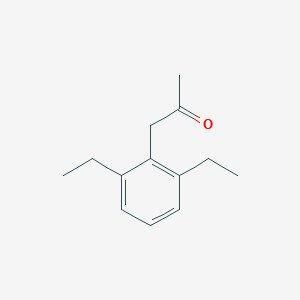
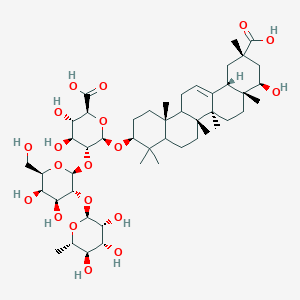
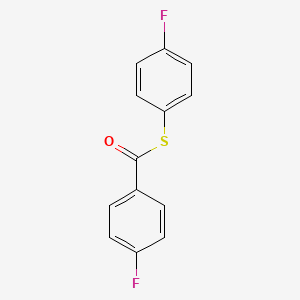
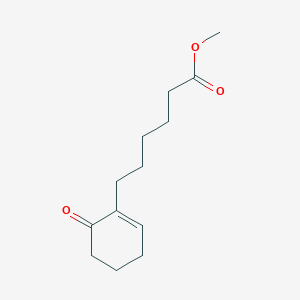
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
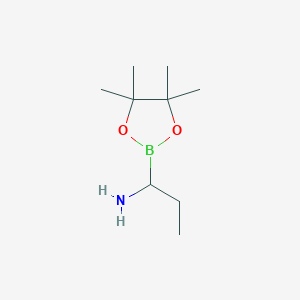

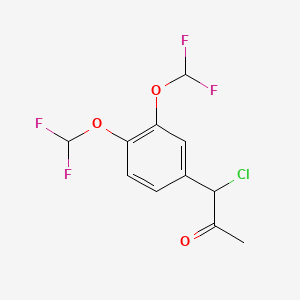
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)
